molecular formula C24H18F2N4S2 B5074045 1-(4-FLUOROPHENYL)-3-(5-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}NAPHTHALEN-1-YL)THIOUREA

1-(4-FLUOROPHENYL)-3-(5-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}NAPHTHALEN-1-YL)THIOUREA

Cat. No.: B5074045
M. Wt: 464.6 g/mol
InChI Key: FBBKILAUXAKUCC-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-3-(5-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}NAPHTHALEN-1-YL)THIOUREA is a complex organic compound characterized by the presence of fluorophenyl and naphthalenyl groups

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[5-[(4-fluorophenyl)carbamothioylamino]naphthalen-1-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N4S2/c25-15-7-11-17(12-8-15)27-23(31)29-21-5-1-3-19-20(21)4-2-6-22(19)30-24(32)28-18-13-9-16(26)10-14-18/h1-14H,(H2,27,29,31)(H2,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBKILAUXAKUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2NC(=S)NC3=CC=C(C=C3)F)C(=C1)NC(=S)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-3-(5-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}NAPHTHALEN-1-YL)THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl and naphthalenyl intermediates, followed by their coupling under specific conditions to form the final thiourea compound. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-3-(5-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}NAPHTHALEN-1-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(4-FLUOROPHENYL)-3-(5-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}NAPHTHALEN-1-YL)THIOUREA has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various functional compounds.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-3-(5-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}NAPHTHALEN-1-YL)THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-FLUOROPHENYL)-3-(5-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}NAPHTHALEN-1-YL)UREA: Similar structure but with a urea group instead of thiourea.

    1-(4-FLUOROPHENYL)-3-(5-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}NAPHTHALEN-1-YL)CARBAMATE: Contains a carbamate group.

Uniqueness

1-(4-FLUOROPHENYL)-3-(5-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}NAPHTHALEN-1-YL)THIOUREA is unique due to its specific combination of fluorophenyl and naphthalenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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